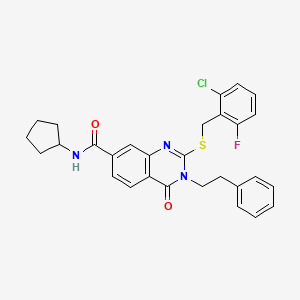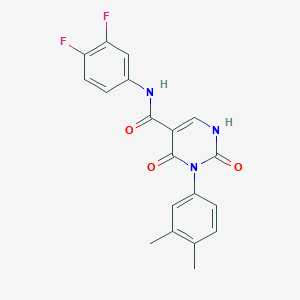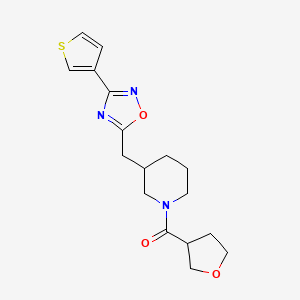
2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a thiourea moiety, a fluorinated aromatic ring, and a dihydroquinazoline core, which are common in medicinal chemistry for their potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide involved the reaction of an acid chloride with an amine in the presence of triethylamine . Another related compound, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, was synthesized by oxidizing an aldehyde followed by coupling with various amines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . NMR and mass spectroscopy are also commonly used to characterize the structure of organic compounds . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its functional groups. For example, the thiourea moiety can participate in nucleophilic addition reactions, and the fluorinated aromatic ring might be involved in electrophilic aromatic substitution reactions. The dihydroquinazoline core could also undergo various ring transformations under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens like chlorine and fluorine can affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . The compound's solubility, melting point, and stability would be key physical properties to consider in the context of its potential use as a pharmacological agent.
Relevant Case Studies
While there are no direct case studies on the compound , related compounds have been evaluated for their biological activities. For example, certain 7,8-dihydroquinoline-6-carboxamides have shown promising antitubercular activity , and 7-chloroquinoline-1,2,3-triazoyl carboxamides have been evaluated for anticonvulsant, antinociceptive, and anti-inflammatory activities . These studies suggest that the compound may also possess similar pharmacological properties, which could be explored in future research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Patel and Patel (2010) discussed the synthesis of similar fluoroquinolone-based 4-thiazolidinones, highlighting their potential antimicrobial properties (Patel & Patel, 2010).
- Marvadi et al. (2020) synthesized novel dihydroquinoline-carboxamides, demonstrating their effectiveness as antitubercular agents, which suggests potential applications in tuberculosis treatment (Marvadi et al., 2020).
Synthesis and Characterization
- Ivachtchenko, Kovalenko, and Drushlyak (2003) described the synthesis of similar dihydroquinazoline derivatives, expanding the potential applications in the field of combinatorial chemistry (Ivachtchenko et al., 2003).
- Another study by Bu et al. (2001) involved the synthesis of dihydroquinoline derivatives, emphasizing their cytotoxic activity, which could be relevant for cancer research (Bu et al., 2001).
Antimicrobial and Antifungal Properties
- Patel and Patel (2010) also synthesized similar compounds, assessing their in vitro antimicrobial and antifungal activity, indicating potential applications in treating bacterial and fungal infections (Patel & Patel, 2010).
- Desai, Dodiya, and Shihora (2011) explored the antimicrobial properties of related quinazolinone and thiazolidinone compounds, again underlining their potential in antimicrobial therapies (Desai et al., 2011).
Potential Medical Applications
- Zhao et al. (2020) investigated nonpeptide dihydroquinazoline-carboxamides as sst2 agonists, suggesting their application in treating acromegaly, carcinoid tumors, and neuroendocrine tumors (Zhao et al., 2020).
- Abbasi et al. (2011) synthesized a related compound and examined its crystal structure, which can be fundamental in drug design and development (Abbasi et al., 2011).
Chemical Synthesis and Analysis
- Shemchuk et al. (2010) conducted a study on the hydrolytic opening of the quinazoline ring in related derivatives, providing insights into the chemical behavior and stability of such compounds (Shemchuk et al., 2010).
- Rao and Subramaniam (2015) synthesized quinazolinone analogs and evaluated their antibacterial and antitubercular activities, contributing to the understanding of their therapeutic potential (Rao & Subramaniam, 2015).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN3O2S/c30-24-11-6-12-25(31)23(24)18-37-29-33-26-17-20(27(35)32-21-9-4-5-10-21)13-14-22(26)28(36)34(29)16-15-19-7-2-1-3-8-19/h1-3,6-8,11-14,17,21H,4-5,9-10,15-16,18H2,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDDVLFJNZPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)


![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)
![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)